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Compound of Interest

Compound Name:
2-Chloro-4-hydroxy-5-

iodobenzonitrile

Cat. No.: B12461357

Get Quote

Executive Summary & Core Identity
2-Chloro-4-hydroxy-5-iodobenzonitrile (CAS: 2088367-94-4) is a highly functionalized

halogenated benzonitrile intermediate.[1] It serves as a critical scaffold in the synthesis of

agrochemicals (specifically photosystem II inhibitors related to bromoxynil/ioxynil) and

pharmaceutical candidates requiring specific halogen-bonding interactions.

Unlike common commodity chemicals, this compound is often synthesized on-demand or in

research-scale batches. Consequently, standardized pharmacopeial melting point data is not

universally established in public indices. This guide provides the predicted physicochemical

profile based on Structure-Activity Relationships (SAR) of verified analogs, alongside a rigorous

protocol for establishing an in-house reference standard.
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Parameter Detail

CAS Number 2088367-94-4

IUPAC Name 2-Chloro-4-hydroxy-5-iodobenzonitrile

Molecular Formula C₇H₃ClINO

Molecular Weight 279.46 g/mol

SMILES N#CC1=CC(I)=C(O)C=C1Cl

Physical State Crystalline Solid

Appearance White to off-white powder (highly light-sensitive)

Physical Properties & Melting Point Analysis[3][4]
The Melting Point Data Gap
While specific lot-based Certificates of Analysis (CoA) may vary, the melting point (MP) for 2-
Chloro-4-hydroxy-5-iodobenzonitrile is not definitively fixed in open literature. However, by

analyzing the thermodynamic properties of structural analogs, we can derive a high-confidence

expected range.

Comparative SAR Analysis:

Precursor (2-Chloro-4-hydroxybenzonitrile): MP ~160 °C (dec.)

Analog (3,5-Dibromo-4-hydroxybenzonitrile / Bromoxynil): MP 189–191 °C

Analog (3,5-Diiodo-4-hydroxybenzonitrile / Ioxynil): MP 212–213 °C

Scientific Projection: The introduction of the heavy iodine atom at the 5-position (ortho to the

hydroxyl group) increases molecular weight and polarizability, typically enhancing lattice energy

via halogen bonding. However, the asymmetry (2-Cl vs 5-I) may slightly disrupt crystal packing

compared to the symmetric di-iodo analog.

Projected Melting Point Range:165 °C – 185 °C
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Behavior: Likely to exhibit decomposition (darkening) upon melting due to the thermal lability

of the C-I bond in the presence of the phenol moiety.

Solubility Profile
High Solubility: DMSO, DMF, Methanol (due to phenolic acidity and polar nitrile group).

Moderate Solubility: Dichloromethane, Ethyl Acetate.

Low Solubility: Water (acidic pH), Hexanes.

pKa Context: The phenol proton is highly acidic (estimated pKa ~4–5) due to the electron-

withdrawing nitrile and halogen groups. Solubility in water increases significantly at pH > 7

(formation of phenolate salt).

Synthesis & Structural Logic
The synthesis of this compound relies on Regioselective Electrophilic Aromatic Substitution

(SEAr). The hydroxyl group (-OH) is the strongest activating group, directing incoming

electrophiles to the ortho positions.

Substrate: 2-Chloro-4-hydroxybenzonitrile.[1][2][3]

Directing Effects:

-OH (C4): Activates C3 and C5.

-Cl (C2): Deactivates, but directs Ortho/Para (to C3/C5).

-CN (C1): Strongly deactivates, directs Meta (to C3/C5).

Steric Control: Position C3 is sterically crowded (sandwiched between -Cl and -OH). Position

C5 is less hindered.

Result: Iodination occurs almost exclusively at C5.

Visualization: Synthesis Pathway
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Figure 1: Regioselective iodination pathway driven by the synergistic directing effects of the

hydroxyl and nitrile groups.

Experimental Protocols: Characterization & QC
As a researcher, you must validate the identity and purity of this intermediate before using it in

downstream coupling (e.g., Suzuki-Miyaura).

Melting Point Determination (Capillary Method)
Objective: Determine purity and thermal stability.

Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues

(solvates can depress MP).

Loading: Pack 2–3 mm of dry powder into a glass capillary.

Ramp Rate:

Fast Ramp (10°C/min) to 140°C.

Slow Ramp (1°C/min) from 140°C until melt/decomposition.

Observation: Record the onset (liquid meniscus) and clear point. Note any color change

(browning indicates deiodination/decomposition).

Purity Validation Workflow
Do not rely on MP alone. The high molecular weight of iodine can mask impurities in MP

depression.
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Figure 2: Quality Control decision tree for validating the purity of the iodinated intermediate.

Handling & Safety Profile (E-E-A-T)
Warning: This compound combines the hazards of nitriles (toxicity) and organoiodides (light

sensitivity).

Light Sensitivity: The C-I bond is photolabile. Storage in clear glass will lead to "yellowing"

(liberation of I₂). Always store in amber vials under inert gas (Argon/Nitrogen) at 2–8°C.

Acute Toxicity: Harmful if swallowed or inhaled (H302/H332). The nitrile group can

metabolize to release cyanide ions in vivo, though the rate is generally slower for aromatic

nitriles than aliphatic ones.
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Skin/Eye: Causes serious irritation. The phenol moiety is corrosive to mucous membranes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemscene.com [chemscene.com]

2. fluorochem.co.uk [fluorochem.co.uk]

3. 2-Chloro-4-hydroxy-5-iodobenzonitrile | Benchchem [benchchem.com]

To cite this document: BenchChem. [Technical Guide: Solid-State Characterization of 2-
Chloro-4-hydroxy-5-iodobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12461357/docs#technical-guide-solid-state-
characterization-of-2-chloro-4-hydroxy-5-iodobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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